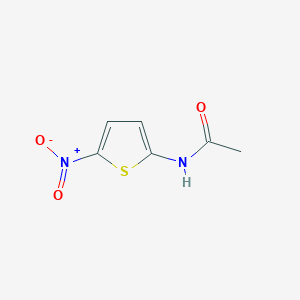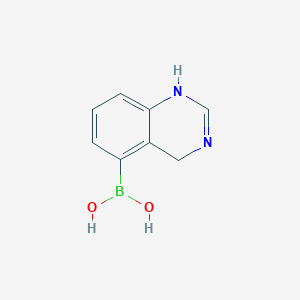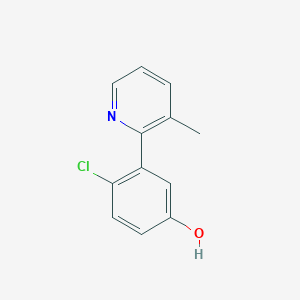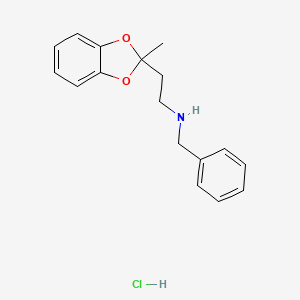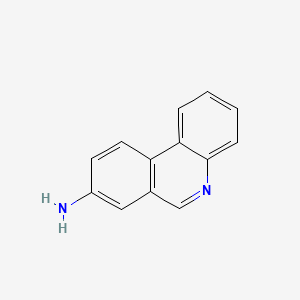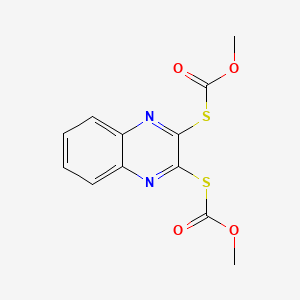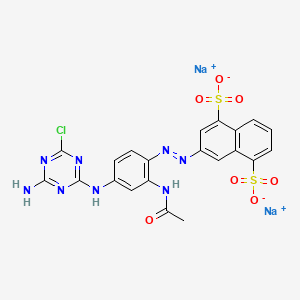
C.I. Reactive Yellow 3, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Reactive Yellow 3, disodium salt is a synthetic dye commonly used in various industries, including textiles, food, and pharmaceuticals. It is known for its vibrant yellow color and its ability to form strong covalent bonds with substrates, making it a popular choice for dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C.I. Reactive Yellow 3, disodium salt is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.
Wirkmechanismus
The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Reactive Yellow 2: Another reactive dye with similar applications but different chemical structure and reactivity.
C.I. Reactive Yellow 4: Known for its slightly different shade and reactivity profile.
C.I. Reactive Yellow 5: Used in similar applications but with variations in dyeing properties and stability.
Uniqueness
C.I. Reactive Yellow 3, disodium salt is unique due to its specific chemical structure, which provides optimal reactivity and stability for various applications. Its ability to form strong covalent bonds with substrates makes it particularly effective in textile dyeing and other industrial processes.
Eigenschaften
CAS-Nummer |
4988-30-1 |
|---|---|
Molekularformel |
C21H15ClN8Na2O7S2 |
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
DIGXDNVEYLOEOT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
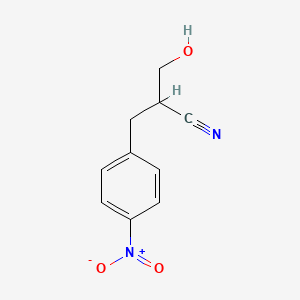
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
